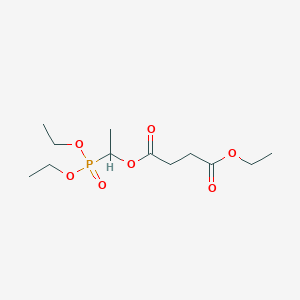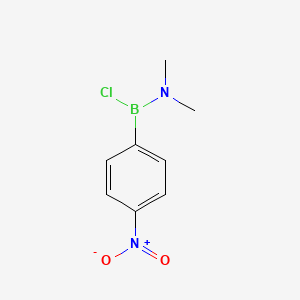
2-(Cyclohexyloxy)ethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)ethyl dodecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyloxy group attached to an ethyl chain, which is further connected to a dodecanoate (laurate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)ethyl dodecanoate can be achieved through the esterification reaction between dodecanoic acid and 2-(cyclohexyloxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation techniques. This method allows for the simultaneous reaction and separation of products, improving the efficiency and yield of the process. Catalysts such as acidic ion-exchange resins may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)ethyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and 2-(cyclohexyloxy)ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are
Properties
CAS No. |
61452-02-6 |
|---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-cyclohexyloxyethyl dodecanoate |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-13-16-20(21)23-18-17-22-19-14-11-10-12-15-19/h19H,2-18H2,1H3 |
InChI Key |
LLHWASYBPCFLEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-6-[(propan-2-yl)oxy]hexa-2,4-dienoate](/img/structure/B14574889.png)
![1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14574895.png)




![Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B14574928.png)


![4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine](/img/structure/B14574943.png)



![1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14574973.png)
